molecular formula C12H10BrNOS2 B3487914 5-bromo-N-(2-(methylthio)phenyl)thiophene-2-carboxamide

5-bromo-N-(2-(methylthio)phenyl)thiophene-2-carboxamide

Cat. No.: B3487914
M. Wt: 328.3 g/mol
InChI Key: KSOFDXSGHKZFFC-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(methylthio)phenyl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(methylthio)phenyl)thiophene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromothiophene-2-carboxylic acid and 2-(methylthio)aniline.

    Condensation Reaction: The carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(methylthio)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

    Substituted Thiophenes: From substitution reactions.

    Sulfoxides and Sulfones: From oxidation reactions.

    Carboxylic Acids and Amines: From hydrolysis reactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(methylthio)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2-(methylthio)phenyl)thiophene-2-carboxamide is unique due to the presence of both the bromine and methylthio substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate for the synthesis of various functionalized thiophene derivatives .

Properties

IUPAC Name

5-bromo-N-(2-methylsulfanylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS2/c1-16-9-5-3-2-4-8(9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOFDXSGHKZFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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